molecular formula C17H15ClFNO3S B5231791 N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide

Cat. No. B5231791
M. Wt: 367.8 g/mol
InChI Key: PLHVDGMBXDACMB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the production of anti-inflammatory cytokines. It has also been shown to have analgesic effects, reducing pain in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one of the limitations of studying this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its potential as a drug delivery system for other compounds. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to produce 2-chloro-6-fluorobenzylthiol. The second step involves the reaction of 2-chloro-6-fluorobenzylthiol with N-(1,3-benzodioxol-5-ylmethyl)acetamide in the presence of a base catalyst to produce N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3S/c18-13-2-1-3-14(19)12(13)8-24-9-17(21)20-7-11-4-5-15-16(6-11)23-10-22-15/h1-6H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVDGMBXDACMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]acetamide

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